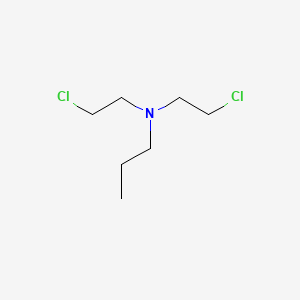n,n-bis(2-chloroethyl)propan-1-amine
CAS No.: 621-68-1
Cat. No.: VC7987019
Molecular Formula: C7H15Cl2N
Molecular Weight: 184.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 621-68-1 |
|---|---|
| Molecular Formula | C7H15Cl2N |
| Molecular Weight | 184.1 g/mol |
| IUPAC Name | N,N-bis(2-chloroethyl)propan-1-amine |
| Standard InChI | InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3 |
| Standard InChI Key | XPOTXXGDCPYFGR-UHFFFAOYSA-N |
| SMILES | CCCN(CCCl)CCCl |
| Canonical SMILES | CCCN(CCCl)CCCl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central propan-1-amine group () substituted with two 2-chloroethyl groups () at the nitrogen atom. In its hydrochloride form, the amine group is protonated, forming , with a chloride counterion . Key structural identifiers include:
Physicochemical Data
The hydrochloride form exhibits higher solubility in aqueous media due to ionic interactions, facilitating its use in synthetic reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Amination: Propan-1-amine reacts with 2-chloroethanol in the presence of hydrochloric acid, forming an intermediate secondary amine.
-
Chlorination: The intermediate undergoes chlorination using thionyl chloride () or phosphorus oxychloride () to introduce the second chloroethyl group .
Reaction Scheme:
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloroethyl groups are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):
Such reactions yield bis-amine derivatives, which are precursors to polyurethane catalysts .
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide () forms N-oxides, which exhibit enhanced water solubility and reduced toxicity .
-
Reduction: Catalytic hydrogenation removes chloroethyl groups, generating propan-1-amine derivatives.
Cyclization Reactions
In the presence of phosphorus oxychloride, the compound cyclizes to form oxazaphosphorine derivatives, key intermediates in cyclophosphamide synthesis :
Biological Activity and Mechanistic Insights
DNA Alkylation
The compound’s chloroethyl groups undergo intramolecular cyclization to form aziridinium ions, which alkylate DNA at the N7 position of guanine . This cross-linking disrupts DNA replication, inducing apoptosis in rapidly dividing cells.
Cytotoxic Effects
-
Acute Toxicity: Oral LD₅₀ in rodents is 50–100 mg/kg, causing gastrointestinal necrosis and bone marrow suppression .
-
Mutagenicity: Alkylation of DNA bases leads to point mutations and chromosomal aberrations (Ames test positive) .
Industrial and Pharmaceutical Applications
Pharmaceutical Synthesis
| Application | Derivative | Use Case |
|---|---|---|
| Antineoplastic Agents | Cyclophosphamide | Lymphoma, leukemia |
| Immunosuppressants | Ifosfamide | Organ transplantation |
| Targeted Therapies | Functionalized mustards | Antibody-drug conjugates |
Chemical Intermediates
-
Surfactants: Quaternary ammonium derivatives act as cationic surfactants .
-
Polymer Chemistry: Bis-chloroethyl groups initiate polymerization in epoxy resins.
| Hazard | NFPA Rating | OSHA Classification |
|---|---|---|
| Health | 3 | Acute toxicity (Category 2) |
| Flammability | 1 | Non-flammable |
| Reactivity | 1 | Stable under normal conditions |
Exposure Mitigation
Disposal
Incinerate at >1,000°C with scrubbers to neutralize HCl emissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume